molecular formula C6H8ClN3O B7574869 2-chloro-N-(1H-pyrazol-5-ylmethyl)acetamide

2-chloro-N-(1H-pyrazol-5-ylmethyl)acetamide

Cat. No. B7574869
M. Wt: 173.60 g/mol
InChI Key: JBXRSZCRBROOAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(1H-pyrazol-5-ylmethyl)acetamide is a chemical compound used in scientific research. It is commonly referred to as CPAA and has been found to have potential therapeutic effects.

Mechanism of Action

The mechanism of action of CPAA is not fully understood. However, it has been suggested that CPAA may inhibit the activity of enzymes involved in inflammation and cancer cell growth. CPAA may also disrupt the cell membrane of Candida albicans, leading to its antifungal activity.
Biochemical and Physiological Effects
CPAA has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and prostaglandins. CPAA has also been found to induce cell cycle arrest and apoptosis in cancer cells. Additionally, CPAA has been found to disrupt the cell membrane of Candida albicans, leading to its antifungal activity.

Advantages and Limitations for Lab Experiments

One advantage of using CPAA in lab experiments is its potential therapeutic effects. CPAA has been found to have anti-inflammatory and antifungal properties, as well as the ability to inhibit cancer cell growth. However, one limitation of using CPAA is its limited solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for CPAA research. One potential direction is to further investigate its anti-inflammatory properties and potential use in treating inflammatory diseases. Another direction is to explore its potential as an antifungal agent for the treatment of Candida infections. Additionally, further research is needed to fully understand the mechanism of action of CPAA and its potential use in cancer therapy.

Synthesis Methods

The synthesis of CPAA involves the reaction of 2-chloroacetamide with 1H-pyrazol-5-ylmethanol in the presence of a base. The reaction proceeds through an SN2 mechanism to produce CPAA as a white solid with a melting point of 125-127°C.

Scientific Research Applications

CPAA has been found to have potential therapeutic effects in various scientific research studies. It has been shown to have anti-inflammatory properties and can inhibit the growth of cancer cells. CPAA has also been found to have antifungal activity against Candida albicans.

properties

IUPAC Name

2-chloro-N-(1H-pyrazol-5-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3O/c7-3-6(11)8-4-5-1-2-9-10-5/h1-2H,3-4H2,(H,8,11)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBXRSZCRBROOAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1)CNC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(1H-pyrazol-5-ylmethyl)acetamide

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